

SGE-201: A Potent Neuroactive Steroid Analog for NMDA Receptor Modulation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGE-201 is a synthetic neuroactive steroid analog of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC). It acts as a potent, selective positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its ability to enhance NMDA receptor function, reverse behavioral deficits in models of NMDA receptor hypofunction, and restore synaptic plasticity. This document provides a comprehensive technical overview of SGE-201, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions. Dysfunction of the NMDA receptor is implicated in a variety of neuropsychiatric disorders. **SGE-201** is a novel investigational compound designed to selectively modulate NMDA receptor activity. As an analog of the major brain cholesterol metabolite 24(S)-hydroxycholesterol, **SGE-201** represents a promising therapeutic agent for conditions associated with NMDA receptor hypofunction.[1][2] This guide summarizes the current preclinical data on **SGE-201**.

Core Compound Information

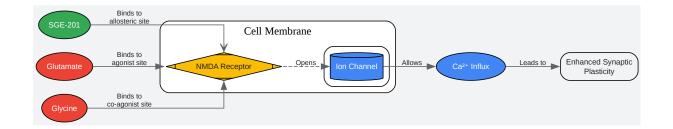


Property	Value
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Synonyms	SGE 201, SGE201, delta5,6-3-oxynorcholenyl)dimethylcarbinol
CAS Number	35882-85-0
Molecular Formula	C26H44O2
Molecular Weight	388.64 g/mol
Mechanism of Action	Positive Allosteric Modulator of NMDA Receptors

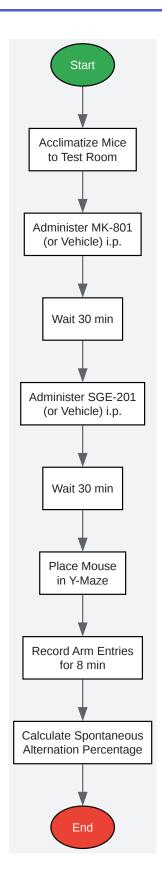
Mechanism of Action

SGE-201 enhances the function of NMDA receptors through positive allosteric modulation.[1] It is believed to bind to a novel modulatory site on the NMDA receptor complex, distinct from the binding sites for glutamate, glycine, and other known modulators. This binding potentiates the receptor's response to its agonists, leading to an increased influx of calcium ions upon receptor activation. This enhanced signaling is thought to underlie the compound's effects on synaptic plasticity and its potential therapeutic benefits. **SGE-201** and its parent compound, 24(S)-HC, likely share a common or overlapping binding site.[1]









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References

- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
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